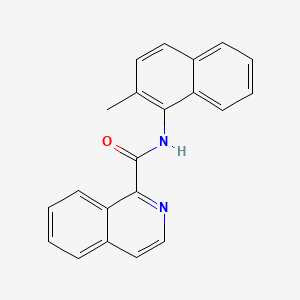
N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide: is a chemical compound with the molecular formula C21H16N2O. It is known for its applications in organic synthesis and medicinal chemistry. This compound is part of the isoquinoline-1-carboxamide family, which is recognized for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide typically involves the reaction of 2-methylnaphthalene with isoquinoline-1-carboxylic acid. The process may include steps such as:
Nitration: of 2-methylnaphthalene to form 2-methyl-1-nitronaphthalene.
Reduction: of the nitro group to an amine.
Coupling: the amine with isoquinoline-1-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The compound can modulate signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, leading to its observed biological effects .
類似化合物との比較
N-(2-Hydroxyphenyl)isoquinoline-1-carboxamide: Known for its anti-inflammatory properties.
N-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Used in organic synthesis and medicinal chemistry.
Uniqueness: N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to modulate key signaling pathways makes it a valuable compound in scientific research and potential therapeutic applications.
特性
分子式 |
C21H16N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2-methylnaphthalen-1-yl)isoquinoline-1-carboxamide |
InChI |
InChI=1S/C21H16N2O/c1-14-10-11-15-6-2-4-8-17(15)19(14)23-21(24)20-18-9-5-3-7-16(18)12-13-22-20/h2-13H,1H3,(H,23,24) |
InChIキー |
GFCBFHFKZJQWTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
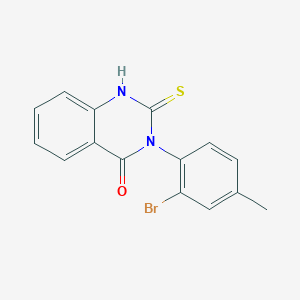
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
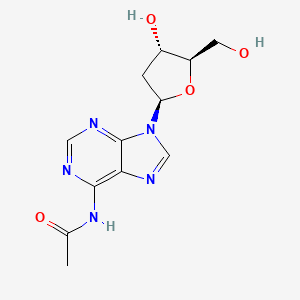
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)

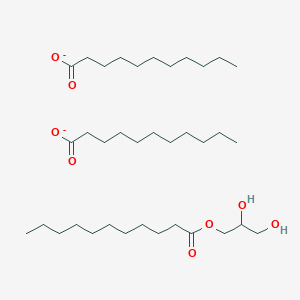
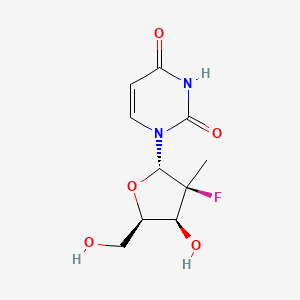
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
